molecular formula C8H6ClN3O2 B11764245 7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11764245
M. Wt: 211.60 g/mol
InChI Key: QNJYOOOLTKHDSR-UHFFFAOYSA-N
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Description

7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-amino-2,6-dichloronicotinamide with triethyl orthoacetate. This reaction produces 5,7-dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine, which is then treated with 1-(prop-2-yn-1-yl)piperazine to yield the desired compound .

Industrial Production Methods

the use of microwave-assisted synthesis has been reported as a robust approach for preparing pyrido[4,3-d]pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into its dihydro derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrido[4,3-d]pyrimidines.

Scientific Research Applications

7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione involves the inhibition of specific enzymes and proteins. For instance, it has been shown to inhibit tyrosine kinase, which plays a crucial role in cell signaling and cancer progression. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    Ribociclib: A selective CDK4/6 inhibitor with a pyrido[2,3-d]pyrimidine moiety.

    Palbociclib: Another CDK4/6 inhibitor with a similar structure.

    Erlotinib: An EGFR inhibitor with a pyrido[4,3-d]pyrimidine core.

Uniqueness

7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its chlorine and methyl groups contribute to its binding affinity and selectivity towards certain enzymes, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

7-chloro-8-methyl-1H-pyrido[4,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C8H6ClN3O2/c1-3-5-4(2-10-6(3)9)7(13)12-8(14)11-5/h2H,1H3,(H2,11,12,13,14)

InChI Key

QNJYOOOLTKHDSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CN=C1Cl)C(=O)NC(=O)N2

Origin of Product

United States

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